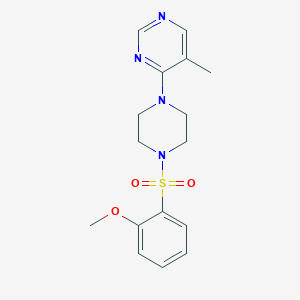

4-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine

Description

Properties

IUPAC Name |

4-[4-(2-methoxyphenyl)sulfonylpiperazin-1-yl]-5-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-13-11-17-12-18-16(13)19-7-9-20(10-8-19)24(21,22)15-6-4-3-5-14(15)23-2/h3-6,11-12H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERBNRVLRUGQPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperazine ring followed by the introduction of the methoxyphenyl and sulfonyl groups. Common reagents used in these reactions include piperazine, 2-methoxyphenyl sulfonyl chloride, and various pyrimidine derivatives. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as neuroprotection and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

Structural Flexibility: The sulfonylpiperazine group is a common feature in antimicrobial and kinase-targeting compounds, but the core heterocycle (pyrimidine vs. tetrazolo or thieno-pyrimidine) dictates electronic and steric properties .

2-Methoxyphenylsulfonyl Group: May confer selectivity for aryl sulfonamide-binding enzymes or receptors, as seen in analogous antimicrobial agents .

Biological Potential: While direct data for the target compound are lacking, structural parallels to bioactive analogues suggest promise in antimicrobial or CNS-targeted therapies.

Biological Activity

The compound 4-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : C15H22N4O3S

- Molecular Weight : 350.43 g/mol

- CAS Number : 824958-22-7

The biological activity of this compound can be attributed to its structural features, particularly the piperazine and pyrimidine moieties, which are known to interact with various biological targets. The sulfonamide group enhances its pharmacological profile by improving solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing piperazine and sulfonamide groups exhibit significant antimicrobial properties. A study evaluating a series of piperazine derivatives demonstrated that they possess antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's . Additionally, enzyme inhibition studies have highlighted its potential as a therapeutic agent in managing conditions related to enzyme dysregulation.

Anticancer Properties

The pyrimidine derivatives have been explored for their anticancer potential. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapy .

Case Studies

- Antimicrobial Study : A comparative study involving various piperazine derivatives showed that those with a methoxyphenyl group exhibited enhanced antibacterial activity compared to their counterparts lacking this substitution .

- Enzyme Inhibition : The compound was tested for AChE inhibition, showing promising results that suggest its utility in treating cognitive decline associated with Alzheimer's disease .

- Anticancer Activity : In assays using B16F10 melanoma cells, the compound demonstrated significant cytotoxic effects, indicating potential as an anticancer agent .

Data Tables

Q & A

Q. What are the common synthetic routes for preparing 4-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine and its structural analogs?

- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including:

- Mannich base formation : Piperazine derivatives are functionalized via condensation with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) to introduce sulfonyl groups .

- Catalytic coupling : Pyrimidine cores are synthesized using p-toluenesulfonic acid as a catalyst, followed by sulfonation with 2-methoxyphenylsulfonyl chloride .

- Purification : Column chromatography and recrystallization are standard for isolating intermediates and final products. Characterization via H/C NMR and mass spectrometry ensures structural fidelity .

Q. How is the compound characterized structurally in academic research?

- Methodological Answer : Structural validation employs:

- Spectroscopy : H and C NMR confirm substituent positions and bonding patterns. For example, methoxy (-OCH) and sulfonyl (-SO-) groups produce distinct shifts at δ 3.8–4.2 ppm and δ 7.5–8.2 ppm, respectively .

- Mass spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H] at m/z 415.2 for the parent compound) .

- X-ray crystallography : Used for resolving crystal packing and hydrogen-bonding networks in analogs (e.g., piperazinone derivatives) .

Advanced Research Questions

Q. How can computational chemistry methods optimize the synthesis and predict physicochemical properties of this compound?

- Methodological Answer : Computational approaches include:

- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify low-energy pathways, reducing trial-and-error in synthesis .

- Drug-likeness prediction : Tools like SwissADME assess Lipinski’s Rule of Five compliance. For example, the compound’s logP (~3.2) and topological polar surface area (~85 Å) suggest moderate bioavailability .

- Molecular docking : Predicts binding affinities to target proteins (e.g., carbonic anhydrase II) by simulating interactions with active-site residues .

Q. What strategies are used to analyze biological activity and resolve discrepancies in enzyme inhibition data?

- Methodological Answer : Key strategies involve:

- Enzyme assays : Measure IC values against isoforms (e.g., hCA I vs. hCA II) using stopped-flow CO hydration. Contradictions may arise from differential sulfonyl group positioning, altering steric hindrance .

- Structure-activity relationship (SAR) : Systematic substitution of the piperazine ring (e.g., fluorophenyl vs. benzyl groups) correlates with potency. For example, 2-methoxyphenyl enhances selectivity for hCA II (IC = 12 nM vs. 85 nM for hCA I) .

- Statistical validation : ANOVA or multivariate analysis identifies outliers in dose-response curves caused by assay variability .

Q. How do interaction studies elucidate the compound’s mechanism of action with biological macromolecules?

- Methodological Answer : Techniques include:

- Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics (e.g., / rates) to receptors like G-protein-coupled receptors (GPCRs) .

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven (e.g., hydrophobic interactions) vs. enthalpy-driven (hydrogen bonding) binding .

- Cryo-EM/X-ray co-crystallography : Resolves 3D binding poses, revealing critical interactions (e.g., sulfonyl-oxygen hydrogen bonds with Arg234 in carbonic anhydrase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.